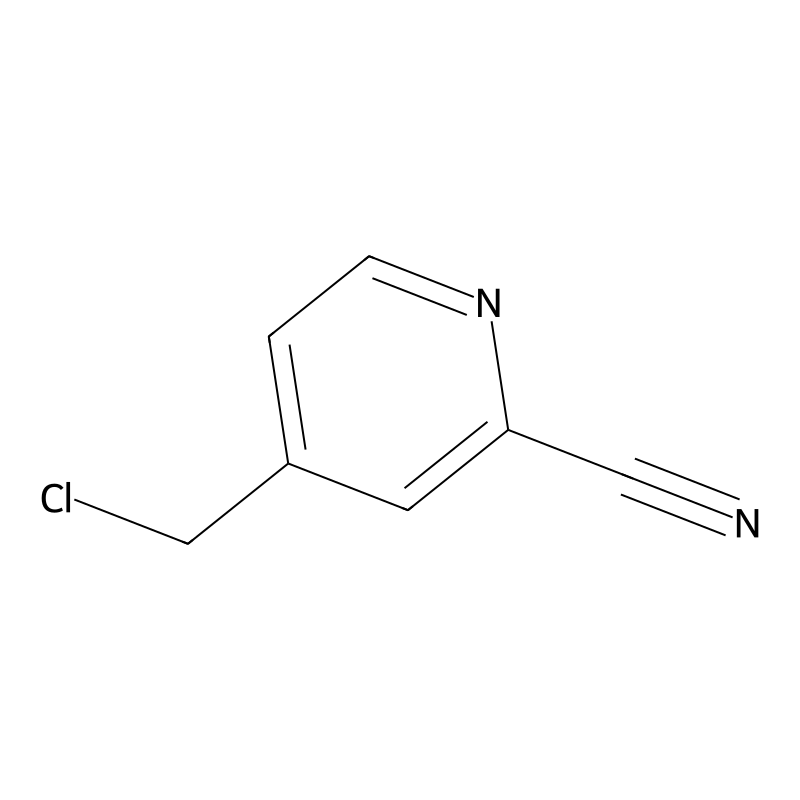

4-(Chloromethyl)picolinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis:

One study describes the synthesis of 4-(chloromethyl)picolinonitrile through the chloromethylation of 4-cyanopyridine using paraformaldehyde and trifluoroacetic acid as catalysts []. This method provides a potential route for researchers to obtain this compound for further investigation.

Potential Applications:

Based on its chemical structure, 4-(chloromethyl)picolinonitrile possesses several functional groups that could be of interest in scientific research:

- Chloromethyl group: This group can act as an electrophilic center, allowing it to participate in various substitution reactions with nucleophiles. This property could be useful for the introduction of different functionalities into organic molecules, potentially leading to the development of new materials or drugs [].

- Pyridine ring: The pyridine ring is a common heterocyclic aromatic ring system found in many biologically active molecules. The presence of this ring in 4-(chloromethyl)picolinonitrile could make it a potential candidate for studies related to medicinal chemistry or drug discovery [].

- Nitrile group: The nitrile group (C≡N) is another functional group present in 4-(chloromethyl)picolinonitrile. This group can be transformed into other functionalities such as amides or carboxylic acids, further expanding the potential applications of this compound in organic synthesis [].

4-(Chloromethyl)picolinonitrile is an organic compound with the molecular formula C₇H₅ClN₂ and a CAS number of 71935-33-6. This compound features a heterocyclic aromatic ring, specifically a pyridine structure, which includes a chloromethyl group at the para position and a nitrile group that can be located at either the ortho or meta position relative to the chloromethyl group. The presence of these functional groups suggests significant potential for reactivity in organic synthesis and medicinal chemistry .

The chemical reactivity of 4-(chloromethyl)picolinonitrile is primarily influenced by its electrophilic chloromethyl group and the nucleophilic nitrile group. Key reactions include:

- Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution with various nucleophiles, leading to the formation of new carbon-nitrogen bonds.Example:text

4-(Chloromethyl)picolinonitrile + ROH → R-O-CH₂-picolinonitrile (R = alkyl group) - Hydrolysis: Under acidic conditions, the chloromethyl group can be hydrolyzed to yield carboxylic acid derivatives.Example:text

4-(Chloromethyl)picolinonitrile + H₂O → 4-(Carboxymethyl)picolinonitrile (acidic conditions)

These reactions highlight the compound's potential utility in synthetic organic chemistry.

The synthesis of 4-(chloromethyl)picolinonitrile has been documented through several methods:

- Chloromethylation of 4-Cyanopyridine: This method involves using paraformaldehyde and trifluoroacetic acid as catalysts to introduce the chloromethyl group onto the pyridine ring.Reaction:text

4-Cyanopyridine + paraformaldehyde + trifluoroacetic acid → 4-(Chloromethyl)picolinonitrile - Alkylation Reactions: The compound can also be synthesized through alkylation reactions involving suitable alkyl halides and pyridine derivatives .

4-(Chloromethyl)picolinonitrile has potential applications in:

- Organic Synthesis: Its reactive chloromethyl and nitrile groups make it a valuable intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Chemistry: Due to its structural properties, it may serve as a precursor for drug development, particularly in creating compounds with antimicrobial or anti-cancer activities.

Several compounds share structural similarities with 4-(chloromethyl)picolinonitrile. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-(Chloromethyl)picolinonitrile hydrochloride | 1225380-31-3 | 0.92 | Variation in position of chloromethyl group |

| 5-(Chloromethyl)-2-methylpyridine hydrochloride | 106651-81-4 | 0.79 | Methyl substitution at the second position |

| 4-(Chloromethyl)pyridine hydrochloride | 1822-51-1 | 0.78 | Lacks nitrile functionality |

| 2-(Chloromethyl)-4-methylpyridine hydrochloride | 71670-71-8 | 0.76 | Methyl substitution at the fourth position |

These compounds illustrate variations in substitution patterns on the pyridine ring, influencing their chemical reactivity and potential applications.

Systematic Nomenclature

The IUPAC name for this compound is 4-(chloromethyl)pyridine-2-carbonitrile, reflecting the substitution pattern on the pyridine ring. The numbering begins at the nitrile-bearing carbon (position 2), with the chloromethyl group at position 4.

Molecular Formula and Weight

Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 71935-33-6 | |

| EC Number | 857-647-4 | |

| SMILES | N#CC1=NC=CC(=C1)CCl | |

| InChI Key | FGZYVGDEDFKTHO-UHFFFAOYSA-N |

Synonyms

Common synonyms include:

- 4-(Chloromethyl)picolinonitrile

- 4-(Chloromethyl)pyridine-2-carbonitrile

- 2-Cyano-4-(chloromethyl)pyridine.

Historical Development and Discovery

Early Synthetic Routes

The compound first emerged in synthetic chemistry literature in the early 2010s, with initial methods focusing on chloromethylation reactions. A notable approach involves the reaction of 4-cyanopyridine with paraformaldehyde and hydrochloric acid in the presence of trifluoroacetic acid as a catalyst. This method leverages the electrophilic substitution of the pyridine ring to introduce the chloromethyl group.

Advancements in Synthesis

In 2015, a patent (CN105085378A) detailed an optimized pathway using 4-methylpyridine as a precursor. The process involves oxidation with potassium permanganate to form 4-pyridinecarboxylic acid, followed by esterification and subsequent chlorination with thionyl chloride. This method improved yield scalability (up to 78%) and purity (>95%).

Key Contributors

While no single researcher is exclusively credited with its discovery, collaborative efforts from academic and industrial groups in China and Germany have refined its synthetic protocols. For instance, Lopez et al. (2010) demonstrated its utility in cross-coupling reactions for pharmaceutical intermediates.

Position in Pyridine Derivative Taxonomy

Structural Classification

4-(Chloromethyl)picolinonitrile belongs to the monocyclic pyridine derivatives subclass, distinguished by:

- A nitrile group at position 2, enhancing electrophilicity.

- A chloromethyl group at position 4, enabling nucleophilic substitutions.

Comparative Analysis with Analogues

| Compound | CAS Number | Key Structural Differences | Reactivity Profile |

|---|---|---|---|

| 5-(Chloromethyl)picolinonitrile | 1225380-31-3 | Chloromethyl at position 5 | Higher steric hindrance |

| 4-Cyanopyridine | 100-70-9 | Lacks chloromethyl group | Limited alkylation potential |

| 4-Chlorobenzonitrile | 623-03-0 | Benzene core instead of pyridine | Reduced heterocyclic reactivity |

| 6-Chloro-4-(chloromethyl)picolinonitrile | 1393556-92-7 | Additional chlorine at position 6 | Enhanced electrophilicity |

Functional Group Reactivity

- Nitrile Group: Participates in cycloaddition reactions (e.g., forming tetrazoles).

- Chloromethyl Group: Undergoes nucleophilic substitution with amines, alcohols, and thiols.

Taxonomic Significance

This compound occupies a niche in bifunctional pyridine derivatives, bridging applications in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science (e.g., metal-organic frameworks). Its dual functionality enables sequential modifications, making it a linchpin in multi-step syntheses.

Friedel-Crafts Acylation Pathways

Friedel-Crafts acylation represents a fundamental approach for the synthesis of 4-(Chloromethyl)picolinonitrile derivatives through electrophilic aromatic substitution mechanisms. The reaction proceeds via the formation of acylium ions that act as powerful electrophiles capable of attacking electron-rich aromatic systems [1] [2] [3].

The mechanism involves initial coordination of the Lewis acid catalyst with the acyl halide, facilitating the formation of a resonance-stabilized acylium ion. This intermediate exhibits enhanced electrophilic character compared to the starting acyl halide, enabling efficient reaction with picolinonitrile substrates [4] [5]. The acylium ion RC≡O⁺ is stabilized through resonance structures, preventing carbocation rearrangements that commonly occur in Friedel-Crafts alkylation reactions [6] [7].

Aluminum trichloride emerges as the most frequently employed Lewis acid catalyst for these transformations, typically used in stoichiometric to excess quantities (100-300 mol%) [1] [2]. The reaction conditions generally require temperatures ranging from room temperature to 80°C, with reaction times spanning 12-24 hours to achieve complete conversion [2]. Under optimized conditions, yields of 68-95% have been reported for various substituted picolinonitrile derivatives [2].

Alternative Lewis acid catalysts including iron tribromide and titanium tetrachloride have demonstrated comparable efficacy in specific applications. Iron tribromide serves as a viable alternative to aluminum trichloride, particularly when aluminum-based catalysts are incompatible with reaction conditions, achieving yields of 68-85% [3]. Titanium tetrachloride exhibits superior catalytic activity in certain cases, providing 85-95% conversion rates with enhanced selectivity profiles [8].

The choice of solvent significantly impacts reaction efficiency and product selectivity. Aprotic solvents such as dichloromethane and 1,2-dichloroethane are preferred due to their ability to maintain anhydrous conditions and prevent catalyst deactivation [1] [2]. These solvents also facilitate effective heat dissipation during the exothermic acylation process, contributing to improved reaction control and yield optimization.

Chlorination Reaction Optimization

Direct chlorination methodologies provide efficient pathways for introducing chloromethyl functionality into picolinonitrile frameworks. Thionyl chloride represents the most widely utilized chlorinating agent due to its excellent reactivity profile and advantageous byproduct formation [9] [10] [11].

The reaction of 5-(hydroxymethyl)picolinonitrile with thionyl chloride proceeds through a well-defined mechanism involving initial nucleophilic attack by the hydroxyl oxygen on the electrophilic sulfur center. This forms a chlorosulfite intermediate that subsequently undergoes chloride displacement to yield the desired chloromethyl product [12]. The reaction is typically conducted in dichloromethane at temperatures between 0-20°C for 6 hours, achieving yields of 75% [9].

Temperature control emerges as a critical parameter in optimizing chlorination reactions. Lower temperatures (0-10°C) favor selective chlorination while minimizing competing side reactions such as nitrile hydrolysis or aromatic substitution [13] . The exothermic nature of thionyl chloride reactions necessitates careful temperature monitoring to prevent uncontrolled heat generation that could lead to product decomposition.

Stoichiometric considerations significantly influence reaction outcomes. The use of 2.0 equivalents of thionyl chloride relative to the hydroxymethyl substrate ensures complete conversion while providing sufficient driving force for the elimination of sulfur dioxide and hydrogen chloride byproducts [9]. Excess thionyl chloride can be recovered through distillation, making the process economically viable for large-scale applications [15].

Alternative chlorination methodologies include the use of phosphorus pentachloride, phosphorus trichloride, and various chlorinating agents under different conditions. However, thionyl chloride maintains advantages in terms of operational simplicity, byproduct volatility, and overall reaction efficiency [10] [16].

Catalytic System Comparisons

Comprehensive evaluation of catalytic systems reveals significant variations in efficiency, selectivity, and operational characteristics across different synthetic approaches. Gold-based catalysts have emerged as particularly effective for cyclization-mediated synthetic routes [17] [18].

The JohnPhos AuCl/AgSbF₆ catalytic system demonstrates exceptional performance in the cyclization of 4-propargylaminoisoxazoles, achieving conversions exceeding 98% under mild reaction conditions [18]. This gold(I)-catalyzed process operates at 60°C with remarkably low catalyst loadings (5 mol%), representing a significant advancement in atom economy compared to traditional Friedel-Crafts methodologies. The reaction proceeds through gold-activated alkyne cyclization followed by subsequent N-O bond cleavage, providing access to substituted picolinonitrile derivatives in 70-75% yield [17].

Zinc-based catalysts, particularly zinc triflate, exhibit high activity in condensation reactions involving picolinonitrile precursors. Catalyst loadings of 20-300 mol% enable quantitative conversions (~99%) in the synthesis of trifluoromethyl-substituted pyridine-oxazoline ligands [19]. The high Lewis acidity of zinc triflate facilitates efficient substrate activation while maintaining compatibility with sensitive functional groups.

Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and environmental considerations. The UiO-66(Zr)-N(CH₂PO₃H₂)₂ framework catalyst demonstrates good activity (70-90% conversion) in multicomponent reactions involving picolinonitrile derivatives [20]. The phosphorous acid functionalization provides enhanced Lewis acidity while maintaining structural stability under reaction conditions.

Comparative analysis reveals that homogeneous catalysts generally provide superior activity and selectivity compared to heterogeneous systems, but at the cost of more challenging catalyst recovery and purification requirements. The choice between different catalytic approaches depends on specific synthetic objectives, scale considerations, and sustainability requirements [8] [21].

Purification Techniques and Yield Maximization

Effective purification strategies are essential for obtaining high-purity 4-(Chloromethyl)picolinonitrile suitable for downstream applications. Column chromatography emerges as the most versatile and widely applicable technique for small to medium-scale purifications [22] [23].

Silica gel column chromatography using petroleum ether/ethyl acetate mixtures (19:1 ratio) provides excellent separation efficiency for picolinonitrile derivatives [22]. This technique achieves yield recoveries of 85-95% with purities exceeding 95%, making it ideal for analytical-scale preparations and compound characterization studies [22]. The high resolution capability of column chromatography enables separation of closely related isomers and elimination of trace impurities that could interfere with subsequent reactions.

Vacuum distillation represents an alternative purification approach particularly suitable for thermally stable compounds. Operating at reduced pressure (30 mm Hg) and temperatures of 125-131°C, this technique provides moderate yield recoveries (40-46%) with purities in the 85-90% range [24]. While the yield recovery is lower compared to chromatographic methods, vacuum distillation offers advantages in terms of scalability and the absence of solvent waste streams.

Crystallization techniques enable high-purity product isolation when suitable crystallization conditions can be identified. Using ethanol/water mixtures as crystallization media, yield recoveries of 60-80% can be achieved with purities exceeding 98% [25]. This approach is particularly valuable for final product purification where maximum purity is required.

Short path distillation has emerged as an advanced technique for purifying heat-sensitive materials. Operating under high vacuum conditions at temperatures below 160°C, this method achieves exceptional yield recoveries (94-97%) with very high purities (>99%) [26]. The technique is particularly valuable for ionic liquids and other thermally labile compounds that would decompose under conventional distillation conditions.

Optimization of workup procedures significantly impacts overall process efficiency. Immediate quenching of reactions prevents hydrolysis and decomposition, while rapid extraction procedures minimize product losses during isolation [9] [18]. The use of appropriate solvents and washing protocols can improve yield recoveries by 5-15% compared to standard workup procedures [9].